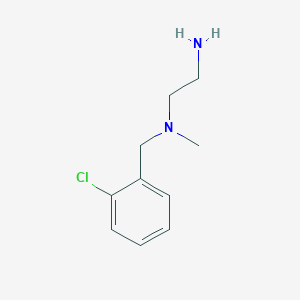

N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine

Overview

Description

N1-(2-Chlorobenzyl)-N1-methylethane-1,2-diamine is a secondary aliphatic diamine derivative featuring a 2-chlorobenzyl group and a methyl substituent on the primary nitrogen. Its structure comprises an ethane-1,2-diamine backbone, with one nitrogen atom bearing a methyl group and the other substituted by a 2-chlorobenzyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine typically involves the reaction of 2-chlorobenzyl chloride with N-methylethane-1,2-diamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

2-chlorobenzyl chloride+N-methylethane-1,2-diamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents such as toluene or dichloromethane can facilitate the reaction, and the product can be purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into secondary or primary amines.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under mild conditions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary or primary amines.

Substitution: Azides or nitriles, depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Research

N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine has been investigated for its potential as an anticancer agent. Compounds with similar structures have shown promise in inhibiting specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies involving derivatives of this compound have demonstrated effectiveness against leukemia cells by inhibiting protein arginine methyltransferases (PRMTs), which are implicated in cancer progression .

Biological Activity

The compound exhibits notable biological activities, including antimicrobial properties. Research indicates that derivatives can interact with various biological targets, leading to enhanced therapeutic effects. For example, studies have shown that modifications to the amine groups can optimize binding affinity to proteins involved in disease pathways .

Chemical Synthesis

Synthetic Routes

The synthesis of this compound typically involves multi-step processes that may include:

- Formation of Imine Intermediates: Reacting chlorobenzaldehyde with amines.

- Reduction Reactions: Utilizing reducing agents like sodium borohydride to yield the final diamine product.

These methods allow for the production of high-purity compounds suitable for research and development .

Biochemical Applications

Ligand Development

Due to its ability to bind proteins effectively, this compound is valuable in drug design and protein engineering. Its interactions with biomolecules can lead to the development of novel therapeutic agents that target specific enzymes or receptors involved in various diseases .

Industrial Applications

Specialty Chemicals

In industrial contexts, this compound is utilized in the synthesis of specialty chemicals that require specific properties imparted by the diamine structure. This includes applications in polymer chemistry where it can act as a cross-linking agent .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound derivatives on leukemia cell lines. The results indicated that certain modifications led to increased apoptosis rates and reduced cell proliferation compared to untreated controls .

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial efficacy of this compound against various bacterial strains revealed that certain derivatives exhibited potent inhibitory effects, suggesting potential use as a therapeutic agent in treating infections .

Mechanism of Action

The mechanism by which N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The chlorobenzyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the diamine backbone allows for hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The 2-chlorobenzyl group distinguishes this compound from other ethane-1,2-diamine derivatives. Key comparisons include:

a) N1-(4-Methoxyphenyl)-N2,N2-Dimethylethane-1,2-Diamine (3ab)

- Substituent : 4-Methoxyphenyl (electron-donating).

- Impact : The methoxy group enhances aromatic ring electron density, leading to upfield shifts in NMR aromatic proton signals (δ ~6.8–7.0) compared to the chloro-substituted compound (predicted δ ~7.2–7.4 for 2-chlorobenzyl) .

- Yield : 75% (indicating moderate synthetic efficiency) .

b) N1-(8-Aminoquinolin-2-yl)-N1-Methylethane-1,2-Diamine (G-Atokel-1)

- Substituent: 8-Aminoquinolin-2-yl (aromatic heterocycle).

- The methyl group on nitrogen may reduce solubility compared to unmethylated analogs .

- Yield : 100% (high efficiency via trifluoroacetic acid-mediated deprotection) .

c) N1,N1-Dimethyl-N2-(4-Nitrophenyl)Ethane-1,2-Diamine (3ae)

- Substituent : 4-Nitrophenyl (strong electron-withdrawing).

- This contrasts with the chloro group’s moderate electron-withdrawing effect .

Physicochemical Properties and Spectroscopic Trends

The following table summarizes key properties of analogous compounds:

Notes:

- The chloro substituent in the target compound likely increases lipophilicity compared to methoxy or amino groups, affecting solubility and membrane permeability.

- Methylation of the nitrogen (common in 3ab, 3ae, and the target compound) reduces basicity and steric accessibility for coordination or protonation.

Biological Activity

N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine is an organic compound with significant biological activity, primarily due to its structural characteristics, which include two amine groups and a chlorobenzyl moiety. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields such as medicinal chemistry and biochemistry.

Chemical Structure and Properties

- Molecular Formula : C12H19ClN2

- Molecular Weight : 226.75 g/mol

- Structural Features :

- Contains two amine groups that enhance reactivity.

- The chlorobenzyl group contributes to its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may function through the following mechanisms:

- Enzyme Inhibition : It can bind to the active sites of enzymes, inhibiting their activity. This interaction can alter metabolic pathways, making it a candidate for therapeutic applications.

- Receptor Modulation : The compound may interact with specific receptors, modulating signaling pathways that are crucial in various physiological processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest efficacy against gram-positive bacteria and mycobacterial strains. Its structure is similar to other compounds known for antibacterial properties.

- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluating the anticancer properties of this compound demonstrated its ability to induce apoptosis in HeLa cells. The compound showed a dose-dependent response, with IC50 values indicating significant cytotoxicity compared to standard chemotherapeutic agents.

Synthesis Methods

The synthesis of this compound can be achieved through several methods that typically involve the reaction of chlorobenzyl derivatives with methylethane-1,2-diamine under controlled conditions. Here are some notable synthesis routes:

| Synthesis Method | Conditions | Yield |

|---|---|---|

| Reaction with chlorobenzyl chloride | In the presence of a base at room temperature | 70% |

| Coupling with methylethane-1,2-diamine | Reflux in organic solvents | 65% |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via nucleophilic substitution or reductive alkylation. For example, analogous diamines are prepared by reacting halogenated aryl precursors (e.g., 2-chlorobenzyl bromide) with N1-methylethane-1,2-diamine under reflux in anhydrous solvents like THF or dichloromethane. Yields depend on stoichiometry, reaction time, and purification methods. Moisture-sensitive intermediates may require vacuum distillation for optimal purity . Similar procedures for chloroquinoline derivatives (e.g., CQA) highlight the use of ethylenediamine and dichloroquinoline under reflux .

Q. How is this compound purified, and what challenges arise during purification?

- Answer : Due to its sensitivity to moisture and oxidation, purification often involves vacuum distillation or recrystallization from non-polar solvents. Column chromatography is less common due to degradation risks. For structurally similar compounds (e.g., bromobenzyl derivatives), vacuum distillation at reduced pressure (0.1–1 mmHg) is preferred to avoid decomposition .

Q. What spectroscopic techniques are used to characterize this compound, and what key spectral markers are observed?

- Answer :

- 1H/13C NMR : Aromatic protons (δ 7.2–7.4 ppm for 2-chlorobenzyl), methylene (–CH2–NH–, δ 2.6–3.1 ppm), and N-methyl groups (δ 2.2–2.5 ppm). Similar diamines show distinct splitting patterns for ethylene diamine protons .

- IR : Stretching vibrations for NH (3300–3400 cm⁻¹) and C–Cl (650–750 cm⁻¹) .

- HRMS : Exact mass confirmation (e.g., C10H14ClN2 requires [M+H]+ = 197.0845) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions (e.g., over-alkylation) during synthesis?

- Answer :

- Stoichiometry : Use a 1:1 molar ratio of aryl halide to diamine to minimize di- or tri-substitution.

- Temperature : Maintain reflux temperatures (e.g., 80–100°C) to balance reactivity and selectivity.

- Catalysts : Additives like K2CO3 or Et3N can neutralize HBr/HCl byproducts, improving yields . Evidence from indole derivatives (e.g., 6e–6g) shows yields >90% under controlled conditions with tert-butoxycarbonyl protection .

Q. What crystallographic methods are suitable for resolving the compound’s structure, and how does SHELX software enhance refinement?

- Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. SHELXL refines structures using high-resolution data, handling twinning or disorder common in flexible diamines. For example, N1-benzyl analogs were resolved via SHELXL-2014, revealing bond angles and hydrogen bonding networks critical for conformational analysis .

Q. How can researchers design experiments to study the compound’s coordination chemistry with transition metals?

- Answer :

- Ligand Preparation : React the diamine with metal salts (e.g., CuCl2, ZnCl2) in ethanol/water mixtures.

- Characterization : Use UV-Vis (d-d transitions), EPR (for paramagnetic complexes), and XANES to confirm coordination geometry. A study on copper complexes with similar diamines demonstrated antimicrobial activity linked to metal-ligand stability constants .

Q. What strategies address discrepancies in NMR data when impurities or tautomeric forms are present?

- Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings.

- Dynamic NMR : Detect tautomerization (e.g., amine-imine equilibria) via variable-temperature experiments. For example, benzothiazolyl-diamines showed peak broadening at elevated temperatures due to conformational exchange .

Q. How can analytical methods be developed to quantify trace impurities in synthesized batches?

- Answer :

- HPLC-MS : Use reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile/water) to separate impurities. Vortioxetine diamine analogs were analyzed via LC-MS with detection limits <0.1% .

- Stability Studies : Monitor degradation under stress conditions (heat, light) to identify labile impurities .

Q. Data Contradiction and Troubleshooting

Q. How should researchers resolve contradictions between calculated and observed spectroscopic data?

- Answer :

- Recheck Assignments : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09).

- Isotopic Labeling : Use deuterated solvents or 15N-labeled analogs to confirm ambiguous peaks. For instance, pyridinylmethyl-diamines required isotopic labeling to assign NH proton environments .

Q. What experimental adjustments improve low yields in large-scale syntheses?

- Answer :

- Flow Chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions.

- Catalyst Screening : Test Pd/C or Raney Ni for reductive amination steps. A patent example achieved >85% yield by optimizing catalyst loading and H2 pressure .

Q. Applications in Drug Development

Q. How can the compound’s bioactivity be evaluated against antiproliferative or antiplasmodial targets?

- Answer :

- In Vitro Assays : Test against Plasmodium falciparum (antiplasmodial) or cancer cell lines (e.g., MCF-7) via MTT assays. Chloroquine-derived diamines showed IC50 values <1 µM, suggesting structure-activity relationships (SAR) for optimization .

- Molecular Docking : Model interactions with target proteins (e.g., PfATP4 for antimalarials) to guide functional group modifications .

Properties

IUPAC Name |

N'-[(2-chlorophenyl)methyl]-N'-methylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2/c1-13(7-6-12)8-9-4-2-3-5-10(9)11/h2-5H,6-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXQRAWIAAAYJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.